molecular formula C19H16ClF3O3 B3138010 Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate CAS No. 444916-90-9

Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate

Cat. No. B3138010
CAS RN: 444916-90-9
M. Wt: 384.8 g/mol
InChI Key: QVUIQRWRZGQVKK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its properties and potential applications. Unfortunately, the specific molecular structure of “Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate” is not provided in the sources I found .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

The study by Ilyasov et al. (2020) discusses the ABTS/PP decolorization assay, which elucidates the reaction pathways of antioxidant capacity in compounds. This could be relevant for understanding the antioxidant potential of Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate and its reaction mechanisms (Ilyasov et al., 2020).

Environmental Impact of Organochlorine Compounds

Research by Krijgsheld and Gen (1986) evaluates the impact of chlorophenols, which share a chlorophenyl group with this compound, on the aquatic environment. Their moderate to high persistence and potential toxicity towards aquatic life underline the importance of assessing similar compounds' environmental behaviors and toxicological profiles (Krijgsheld & Gen, 1986).

Parabens in Aquatic Environments

The review by Haman et al. (2015) on parabens, including their occurrence, fate, and behavior in aquatic environments, provides insights into the environmental persistence and potential endocrine-disrupting effects of synthetic organic compounds. Understanding the environmental fate of this compound could benefit from methodologies applied in such studies (Haman et al., 2015).

Anticancer Drug Research

Sugita et al. (2017) review the tumor specificity and keratinocyte toxicity of compounds synthesized in their laboratory for anticancer drug development. This highlights the potential of structurally complex compounds, such as this compound, in the development of new anticancer therapies with minimized side effects (Sugita et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. Unfortunately, the specific mechanism of action for “Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate” is not detailed in the sources I found .

Future Directions

The future directions for research and development involving “Ethyl 3-(4-chlorophenyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-3-oxo-2-[[4-(trifluoromethyl)phenyl]methyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3O3/c1-2-26-18(25)16(17(24)13-5-9-15(20)10-6-13)11-12-3-7-14(8-4-12)19(21,22)23/h3-10,16H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUIQRWRZGQVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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